molecular formula C12H14O4 B8783041 Ethyl 2-(4-formylphenoxy)propionate CAS No. 51264-73-4

Ethyl 2-(4-formylphenoxy)propionate

Cat. No.: B8783041
CAS No.: 51264-73-4
M. Wt: 222.24 g/mol
InChI Key: LGKWYOQEGGBNPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylphenoxy)propionate (CAS: Not explicitly provided; structurally related to SC-21870 in ) is an ester derivative characterized by a phenoxy group substituted with a formyl moiety at the para position. Its synthesis involves the reaction of p-hydroxybenzaldehyde with ethyl chloroacetate in the presence of K₂CO₃ in acetone, yielding an 87% product (Scheme 1 in ). This compound serves as a precursor for hydrazide derivatives and arylidene compounds, which are valuable in medicinal and materials chemistry due to the reactive aldehyde group enabling further functionalization .

Properties

CAS No.

51264-73-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-formylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)9(2)16-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3

InChI Key

LGKWYOQEGGBNPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Applications Reference
Ethyl 2-(4-formylphenoxy)propionate C₁₂H₁₄O₄ SC-21870 () 4-formylphenoxy, ethyl ester Synthesis of hydrazides, arylidenes
2-Phenoxyethyl propionate C₁₁H₁₄O₃ MFCD00027006 Phenoxy, ethyl ester Solvent, polymer precursor
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ 66441-23-4 4-(6-chlorobenzoxazol-2-yloxy) Herbicide (graminicide)
Ethyl 2-(4-iodophenoxy)propanoate C₁₁H₁₃IO₃ 56703-36-7 4-iodophenoxy, ethyl ester Pharmaceutical intermediates
Ethyl 2-(benzyloxy)propionate C₁₂H₁₆O₃ 54783-72-1 Benzyloxy, ethyl ester Chiral synthesis

Physicochemical Properties

  • Solubility: this compound is soluble in polar aprotic solvents (e.g., DMF, acetone) due to its polar aldehyde group.
  • Reactivity: The formyl group in this compound enables Schiff base formation, whereas halogenated analogues (e.g., Fenoxaprop-ethyl) resist oxidation but undergo nucleophilic aromatic substitution .

This compound

  • Hydrazide Synthesis: Reacts with hydrazine hydrate to yield hydrazide 3, which forms arylidene derivatives (4a-d) upon condensation with aromatic aldehydes.

Fenoxaprop-ethyl

  • Herbicidal Activity : Targets grass weeds by inhibiting lipid biosynthesis. Field studies demonstrate efficacy at 50–100 g/ha, with selectivity in broadleaf crops .
  • Environmental Impact : Moderate persistence (DT₅₀ = 14–30 days) but low toxicity to mammals (LD₅₀ > 2,000 mg/kg) .

2-Phenoxyethyl propionate

  • Industrial Use : Employed as a solvent in coatings and adhesives. Its low volatility (BP: 245°C) ensures slow evaporation, enhancing film formation .

Key Differentiators

Parameter This compound Fenoxaprop-ethyl 2-Phenoxyethyl propionate
Functional Group 4-Formylphenoxy 4-(6-chlorobenzoxazolyl) Phenoxy
Reactivity High (aldehyde) Moderate (chlorine, benzoxazole) Low (ester only)
Applications Medicinal chemistry, polymers Agriculture Industrial solvents
Synthetic Complexity Moderate High Low

Preparation Methods

Reaction Mechanism

  • Deprotonation : Sodium carbonate deprotonates 4-hydroxybenzaldehyde to form a phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion attacks the α-carbon of ethyl α-chloropropionate, displacing the chloride ion.

  • Ester Formation : The resulting intermediate stabilizes into ethyl 2-(4-formylphenoxy)propionate.

Standard Protocol (, Example 1)

  • Reactants :

    • 4-Hydroxybenzaldehyde (6.1 g, 0.05 mol)

    • Ethyl α-chloropropionate (7.0 g, 0.051 mol)

  • Catalysts/Base :

    • Sodium carbonate (4.0 g, 0.038 mol)

    • Potassium iodide (0.2 g, catalytic)

  • Solvent : Dimethylformamide (DMF, 20 g)

  • Conditions : 100°C, 5 hours under stirring.

  • Workup : Filtration, solvent evaporation, and vacuum distillation.

  • Yield : 10.3 g (92% yield).

Optimization Insights

  • Solvent Choice : Polar aprotic solvents like DMF enhance phenoxide reactivity.

  • Catalyst Role : KI accelerates the substitution by stabilizing the transition state.

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.

Alternative Esterification Routes

While less common, esterification of pre-formed 2-(4-formylphenoxy)propionic acid with ethanol offers a two-step alternative.

Synthesis of 2-(4-Formylphenoxy)Propionic Acid

  • Hydrolysis : this compound is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid.

  • Re-Esterification : The acid reacts with ethanol via acid-catalyzed esterification.

Example Protocol (, Adapted)

  • Reactants :

    • 2-(4-Formylphenoxy)propionic acid (5 mmol)

    • Ethanol (12.5 mmol)

  • Catalyst : Potash alum (10 mol%).

  • Conditions : 80°C, 12 hours.

  • Workup : Solvent evaporation, extraction with ethyl acetate, and sodium bicarbonate wash.

  • Yield : ~85–90% (theoretical).

Limitations

  • Lower efficiency compared to direct alkylation.

  • Requires isolation of the intermediate acid, complicating scalability.

Comparative Analysis of Methods

Parameter Direct Alkylation Esterification
Steps Single-stepTwo-step
Yield 85–92%80–90%
Purity >98% (HPLC)~95% (HPLC)
Scalability Industrial-friendlyLimited by hydrolysis step
Byproducts Minimal (traces of hydroquinone)Residual acid

Industrial-Scale Considerations

Key Challenges

  • Cost of 4-Hydroxybenzaldehyde : High-purity feedstock is essential to avoid side reactions.

  • Solvent Recovery : DMF recycling reduces environmental impact.

  • Catalyst Reusability : KI and potash alum are non-recoverable in current protocols.

Process Improvements

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time.

  • Greener Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) shows promise in pilot studies .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(4-formylphenoxy)propionate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically begins with p-hydroxybenzaldehyde reacting with ethyl chloroacetate in acetone under basic conditions (e.g., K₂CO₃) to form Ethyl 2-(4-formylphenoxy)acetate . Further modifications, such as hydrazide formation via refluxing with hydrazine hydrate in ethanol, enable derivative synthesis. Key optimization parameters include:

  • Solvent selection : Acetone or ethanol for solubility and reaction efficiency.
  • Temperature : Reflux conditions (~80°C) for hydrazide intermediates.
  • Catalyst/base : K₂CO₃ ensures deprotonation of phenolic -OH groups.
    Yields (~87%) are maximized by maintaining anhydrous conditions and stoichiometric precision .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., formyl proton at ~10 ppm, ester carbonyl at ~170 ppm).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄O₅: calculated 262.0845, observed 262.0842).
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and thermal stability .

Advanced: How can researchers design derivatives of this compound for enhanced bioactivity?

Methodological Answer:
Derivatization focuses on the formyl group and ester moiety :

  • Schiff base formation : React with amines (e.g., hydrazines) to form hydrazones, improving solubility or targeting enzymes .
  • Ester hydrolysis : Convert to carboxylic acid for metal coordination studies.
  • Aromatic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to modulate electronic properties.
    Example: Hydrazide intermediates (from hydrazine hydrate) react with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to yield arylidene derivatives (87–90% yield) with potential antimicrobial activity .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions (e.g., NMR peak splitting vs. HPLC purity) arise from:

  • Impurities : Use preparative HPLC or column chromatography to isolate the main product.
  • Tautomerism : The formyl group may exhibit keto-enol tautomerism; confirm via 2D NMR (COSY, NOESY).
  • Degradation : Monitor stability under storage (e.g., light, humidity) via accelerated stability studies (40°C/75% RH for 1 month) .

Advanced: What computational approaches predict the biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., thymidylate synthase, PDB: 1AN5). Focus on hydrogen bonding with the formyl group and π-π stacking of the aromatic ring .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data from analogous compounds (e.g., IC₅₀ values for enzyme inhibition) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Engineering controls : Use fume hoods to limit inhalation exposure.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : Eyewash stations and showers must be accessible.
  • Storage : In airtight containers under inert gas (N₂) to prevent oxidation .

Advanced: How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

  • Acidic conditions (pH < 3) : Ester hydrolysis occurs, forming 2-(4-formylphenoxy)propionic acid.
  • Basic conditions (pH > 10) : Formyl group may undergo Cannizzaro reaction (disproportionation).
  • Solvent effects : Stable in aprotic solvents (e.g., DMSO, acetone); avoid prolonged exposure to protic solvents (e.g., MeOH) .

Advanced: What mechanistic studies elucidate its role in polymerization or material science?

Methodological Answer:

  • RAFT polymerization : Use as a chain transfer agent (CTA) to control molecular weight distribution. Monitor via GPC and MALDI-TOF.
  • Kinetic studies : Compare propagation rates (kₚ) with other CTAs (e.g., Ethyl 2-(phenylcarbonothioylthio)propionate) using ¹H NMR to track monomer conversion .

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